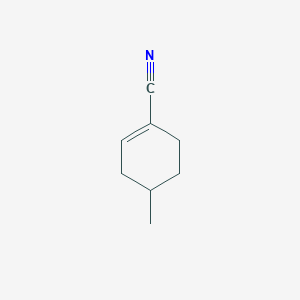
Methyl 2-oxo-2-(2,4,5-trifluorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-oxo-2-(2,4,5-trifluorophenyl)acetate is an organic compound with the molecular formula C9H5F3O3 and a molecular weight of 218.13 g/mol. This compound is characterized by the presence of a trifluorophenyl group attached to an oxoacetate moiety, making it a valuable intermediate in various chemical syntheses and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-oxo-2-(2,4,5-trifluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-oxo-2-(2,4,5-trifluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the direct fluorination of methyl 2-oxo-2-phenylacetate using a fluorinating agent like Selectfluor. This reaction is carried out under controlled temperature and pressure to achieve the desired trifluorinated product.
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, industrial processes may utilize greener solvents and catalysts to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-oxo-2-(2,4,5-trifluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms. Typical reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: 2-oxo-2-(2,4,5-trifluorophenyl)acetic acid.
Reduction: Methyl 2-hydroxy-2-(2,4,5-trifluorophenyl)acetate.
Substitution: Various substituted trifluorophenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-oxo-2-(2,4,5-trifluorophenyl)acetate is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique trifluoromethyl group.
Medicine: Research into potential therapeutic agents often involves this compound as a precursor or intermediate.
Industry: It is employed in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism by which methyl 2-oxo-2-(2,4,5-trifluorophenyl)acetate exerts its effects is largely dependent on its chemical structure. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The oxo group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-oxo-2-(2,4-difluorophenyl)acetate
- Methyl 2-oxo-2-(2,5-difluorophenyl)acetate
- Methyl 2-oxo-2-(3,4,5-trifluorophenyl)acetate
Uniqueness
Methyl 2-oxo-2-(2,4,5-trifluorophenyl
Propiedades
Fórmula molecular |
C9H5F3O3 |
|---|---|
Peso molecular |
218.13 g/mol |
Nombre IUPAC |
methyl 2-oxo-2-(2,4,5-trifluorophenyl)acetate |
InChI |
InChI=1S/C9H5F3O3/c1-15-9(14)8(13)4-2-6(11)7(12)3-5(4)10/h2-3H,1H3 |
Clave InChI |
WMTBQUVJQKSQLH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=O)C1=CC(=C(C=C1F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


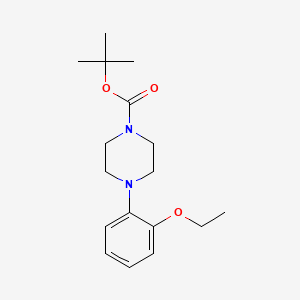
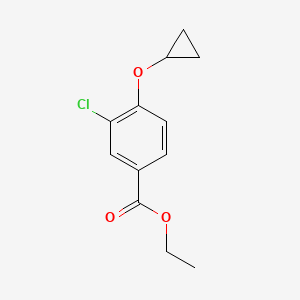
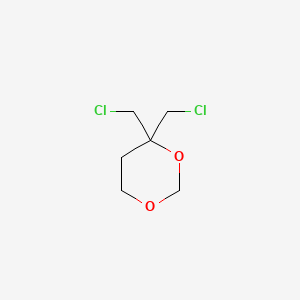

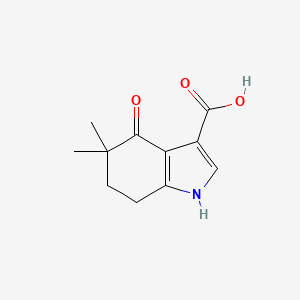
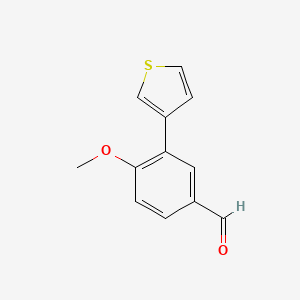

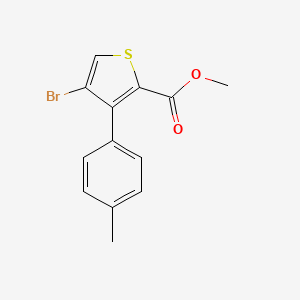

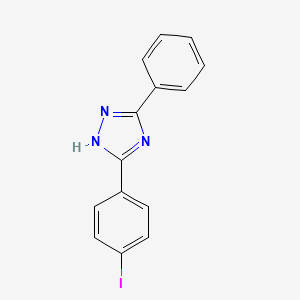


![3-[4-(Aminomethyl)phenyl]propan-1-amine](/img/structure/B15355537.png)
